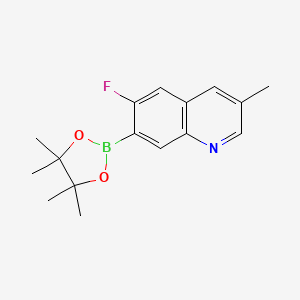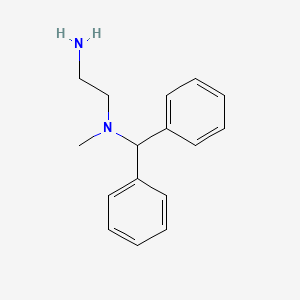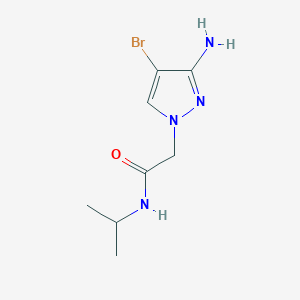
(4-Tert-butyl-1-fluorocyclohexyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride is a chemical compound that features a cyclohexyl ring substituted with a tert-butyl group and a fluorine atom, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride typically involves multiple steps. One common method includes the fluorination of a cyclohexyl precursor, followed by the introduction of the tert-butyl group. The final step involves the addition of the methanamine group and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as flow microreactors can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine atom and tert-butyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. Reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated cyclohexanones, while substitution reactions can produce a variety of substituted cyclohexyl derivatives.
Scientific Research Applications
(4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: The compound’s unique chemical properties make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in organic synthesis.
Comazaphilone I: A newly discovered compound with a similar planar structure but distinct properties.
Uniqueness
(4-(tert-Butyl)-1-fluorocyclohexyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H23ClFN |
|---|---|
Molecular Weight |
223.76 g/mol |
IUPAC Name |
(4-tert-butyl-1-fluorocyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H22FN.ClH/c1-10(2,3)9-4-6-11(12,8-13)7-5-9;/h9H,4-8,13H2,1-3H3;1H |
InChI Key |
FMPOMNLGQAQRIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13342012.png)
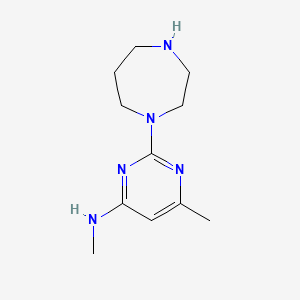
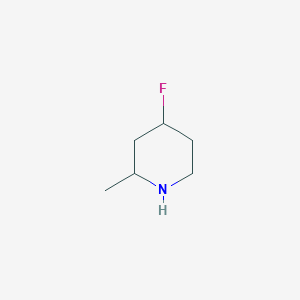

![7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13342036.png)
![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342046.png)
